molecular formula C11H13BrO2 B112714 5-Bromo-2-butoxybenzaldehyde CAS No. 515148-88-6

5-Bromo-2-butoxybenzaldehyde

Cat. No. B112714
M. Wt: 257.12 g/mol
InChI Key: DRYBGKILXZPPQT-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxybenzaldehyde is a chemical compound with the molecular formula C11H13BrO2 . It has a molecular weight of 257.13 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-butoxybenzaldehyde consists of a benzene ring substituted with a bromine atom, a butoxy group, and an aldehyde group . The InChI code for this compound is 1S/C11H13BrO2/c1-2-3-6-14-11-5-4-10 (12)7-9 (11)8-13/h4-5,7-8H,2-3,6H2,1H3 .


Physical And Chemical Properties Analysis

5-Bromo-2-butoxybenzaldehyde is a powder with a molecular weight of 257.13 .

Scientific Research Applications

Organic Chemistry Synthesis

Scientific Field

Organic Chemistry Application Summary: 5-Bromo-2-butoxybenzaldehyde is utilized in organic synthesis, particularly in the construction of complex molecules due to its reactive aldehyde group and the presence of a bromine atom which can undergo further transformations .

Methods of Application

The compound is often used in condensation reactions, where it reacts with compounds containing active methylene groups. It can also undergo bromination reactions to introduce additional bromine atoms into the molecule, which can be useful for further functional group transformations.

Results and Outcomes

The use of 5-Bromo-2-butoxybenzaldehyde in organic synthesis has led to the creation of various novel compounds. Its versatility in reactions has been demonstrated in multiple peer-reviewed papers, showcasing its role in synthesizing potential pharmacologically active molecules .

Medicinal Chemistry

Scientific Field

Medicinal Chemistry Application Summary: In medicinal chemistry, 5-Bromo-2-butoxybenzaldehyde serves as a precursor in the synthesis of benzimidazole derivatives, which are known for their wide range of biological activities .

Methods of Application

The compound is used to synthesize intermediates that are further modified to create new drugs. For example, it can be used to prepare benzimidazole derivatives that act as α-glucosidase inhibitors, which are important in diabetes treatment.

Results and Outcomes

Studies have shown that derivatives synthesized using 5-Bromo-2-butoxybenzaldehyde exhibit significant α-glucosidase inhibitory activity, with some compounds showing better activity than standard drugs used in diabetes management .

Environmental Science

Scientific Field

Environmental Science Application Summary: 5-Bromo-2-butoxybenzaldehyde is studied for its environmental impact, particularly its biodegradability and potential toxicity to aquatic life .

Methods of Application

Environmental impact assessments involve studying the breakdown of the compound in various environmental conditions and its interactions with living organisms.

Results and Outcomes

Safety data sheets provide information on the compound’s potential hazards, indicating the need for careful handling and disposal to minimize environmental impact .

Safety And Hazards

The safety data sheet for 5-Bromo-2-butoxybenzaldehyde suggests that it should be handled with care. It should not come into contact with the eyes, skin, or clothing, and should not be ingested or inhaled. It should be used only in a well-ventilated area and should not be released into the environment .

properties

IUPAC Name

5-bromo-2-butoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYBGKILXZPPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364481
Record name 5-bromo-2-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-butoxybenzaldehyde

CAS RN

515148-88-6
Record name 5-bromo-2-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ban - 2014 - ousar.lib.okayama-u.ac.jp
二面的蛍光特性 24 2.1 合成 25 2.2 PPARαLBD, PPARδLBD 結合実験 28 2.3 X 線結晶構造及びドッキングモデルに基づいた考察 31 2.4 点変異 PPAR による結合実験 34 2.5 小括 39 …
Number of citations: 0 ousar.lib.okayama-u.ac.jp

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